
N-((1-Methyl-1H-imidazol-5-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Methyl-1H-imidazol-5-yl)methyl)thietan-3-amine is a compound that features a unique combination of an imidazole ring and a thietane ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-imidazol-5-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine.
Formation of the Thietane Ring: The thietane ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Coupling of the Imidazole and Thietane Rings: The final step involves the coupling of the imidazole and thietane rings through a nucleophilic substitution reaction, where the imidazole derivative reacts with a thietane derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-imidazol-5-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-((1-Methyl-1H-imidazol-5-yl)methyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-imidazol-5-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the thietane ring can undergo ring-opening reactions to form reactive intermediates . These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler compound with only the imidazole ring.
Thietane: A simpler compound with only the thietane ring.
Metronidazole: An imidazole derivative with antimicrobial properties.
Uniqueness
N-((1-Methyl-1H-imidazol-5-yl)methyl)thietan-3-amine is unique due to the combination of the imidazole and thietane rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties that are not observed in simpler compounds like 1-methylimidazole or thietane .
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
N-[(3-methylimidazol-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-6-9-2-8(11)3-10-7-4-12-5-7/h2,6-7,10H,3-5H2,1H3 |
InChI Key |
OZNSDGDCSVSAGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325909.png)
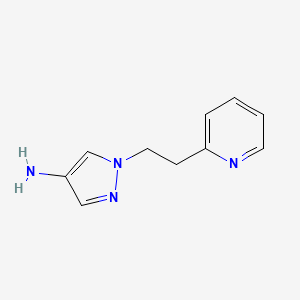
![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
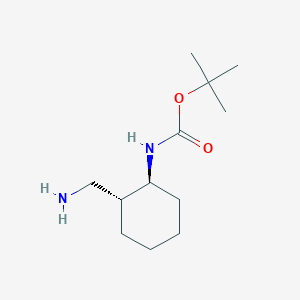
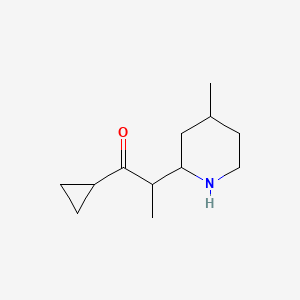
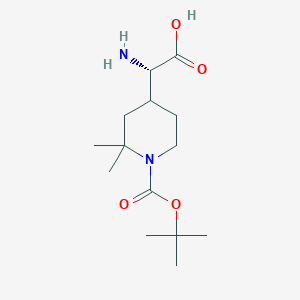
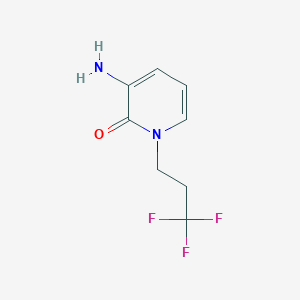
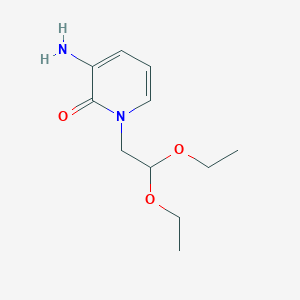
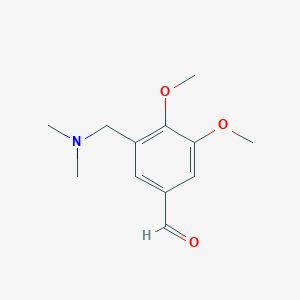
![(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B13325949.png)
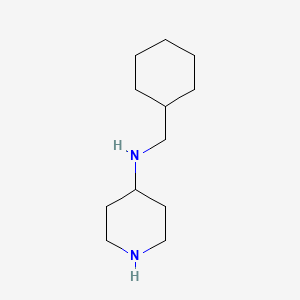
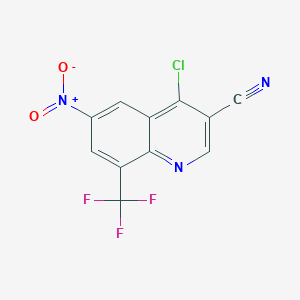
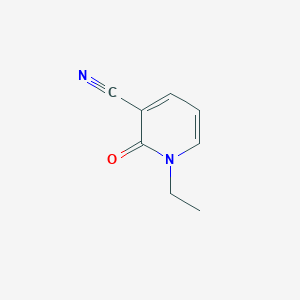
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B13325965.png)
